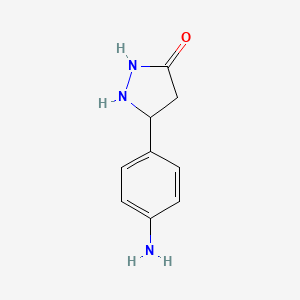
5-(4-氨基苯基)-1,2-二氢-3H-吡唑-3-酮
描述
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子化学
该化合物在超分子化学研究中具有潜在价值,特别是在与四(4-磺酸苯基)卟啉金属配合物的相互作用方面 。这种相互作用对于理解复杂超分子体系中手性传递的机制至关重要。该化合物与金属离子形成超分子加合物的能力可用于创建具有特定光学和电子性能的新材料。
电子器件制造
在电子器件制造领域,5-(4-氨基苯基)-1,2-二氢-3H-吡唑-3-酮可用于修饰还原氧化石墨烯基场效应晶体管 (FET) 的电子性能 。该化合物与氧化石墨烯的相互作用可以提高载流子迁移率和电子性能,这对于开发更灵敏、更高效的生物传感器至关重要。
光动力疗法
由于该化合物与卟啉的结构相似,而卟啉是已知在 PDT 中使用的化合物,因此该化合物可能在光动力疗法 (PDT) 中具有应用价值 。卟啉可以通过光激活产生活性氧物种,从而杀死癌细胞。用 5-(4-氨基苯基)-1,2-二氢-3H-吡唑-3-酮修饰卟啉可以产生具有增强选择性和效率的新型光敏剂。
催化
该化合物可能参与催化过程。 其结构特征可能使其能够在有机反应中充当催化剂,例如狄尔斯-阿尔德反应,它是许多有机化合物合成的关键步骤 。催化此类反应的能力使其在开发新的合成方法中具有价值。
色谱法和质谱法
最后,该化合物在色谱法和质谱法中具有潜在用途,用作标准品或参考化合物。 其独特的结构可能有利于复杂混合物的分离和鉴定,从而提高分析方法的准确性和效率 .
作用机制
Target of Action
Similar compounds have been found to interact withCytochrome P450 , which plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Compounds with similar structures have been found to exhibitantimicrobial activity . They are suggested to have a membrane perturbing as well as intracellular mode of action . This could imply that 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one might interact with its targets, leading to changes in the cell membrane permeability or intracellular processes.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its potential target, cytochrome p450 .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.
生化分析
Biochemical Properties
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of NMDA and AMPA glutamate receptors, which play crucial roles in neuronal activity and neurovascular coupling . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
At the molecular level, 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can form hydrazones with aldehydes and ketones, which are essential in various biochemical pathways . These binding interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one over time are critical factors in laboratory settings. Studies have shown that its effects can vary depending on the duration of exposure and environmental conditions. For instance, elevated temperature and humidity can impact its stability and lead to degradation . Long-term effects on cellular function have also been observed, indicating the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one vary with different dosages in animal models. Research has demonstrated that different dosages can lead to varying degrees of enzyme inhibition, cellular responses, and potential toxic effects . High doses may result in adverse effects, highlighting the need for careful dosage optimization in experimental studies.
Metabolic Pathways
5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, leading to altered biochemical states.
Transport and Distribution
The transport and distribution of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of 5-(4-aminophenyl)-1,2-dihydro-3H-pyrazol-3-one is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical impact.
属性
IUPAC Name |
5-(4-aminophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALUSHDADKUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B1379299.png)
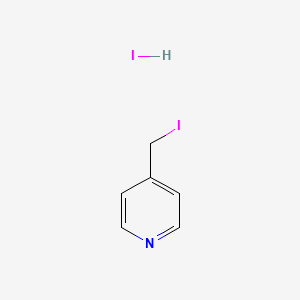
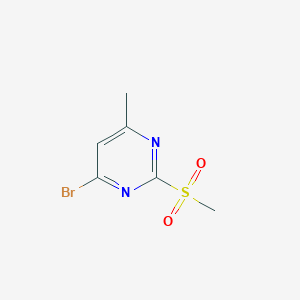
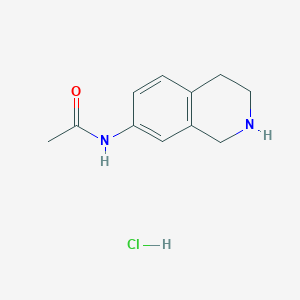
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)



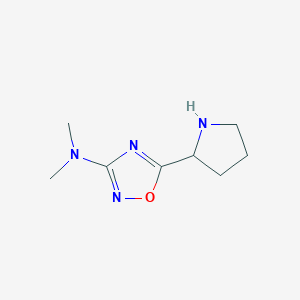
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
